Cinnamoylhydroxamic acid is an organic compound characterized by its hydroxamic acid functional group attached to a cinnamoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase inhibitor and urease inhibitor. The structural features of cinnamoylhydroxamic acid allow it to interact with various biological targets, making it a subject of interest for drug development and biochemical research.
Cinnamoylhydroxamic acid can be synthesized from cinnamic acid, which is derived from natural sources such as cinnamon bark. The compound can also be obtained through synthetic methods that involve the reaction of cinnamoyl chloride with hydroxylamine.
Cinnamoylhydroxamic acid belongs to the class of hydroxamic acids, which are characterized by the presence of a hydroxamic functional group (-C(=O)N(OH)R). It is specifically classified as an aromatic hydroxamic acid due to the presence of an aromatic ring in its structure.
The synthesis of cinnamoylhydroxamic acid typically involves several key steps:
Technical details regarding these methods have been documented, highlighting the importance of reaction conditions such as temperature and solvent choice in achieving high yields and purity of the final product .
Cinnamoylhydroxamic acid has a molecular formula of and a molecular weight of approximately 195.20 g/mol. Its structure consists of a phenyl ring connected to an unsaturated carbon chain (the cinnamoyl moiety) and a hydroxamic acid functional group.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of cinnamoylhydroxamic acid .
Cinnamoylhydroxamic acid can participate in various chemical reactions, including:
The mechanism by which cinnamoylhydroxamic acid inhibits HDACs involves binding to the active site of these enzymes, leading to alterations in histone acetylation status and subsequent changes in gene expression profiles. The specific interactions at the molecular level are often studied using molecular docking simulations .
The mechanism of action for cinnamoylhydroxamic acid primarily revolves around its role as an HDAC inhibitor:
Studies indicate that derivatives of cinnamoylhydroxamic acid show varying degrees of potency against different HDAC isoforms, suggesting that structural modifications can influence their efficacy .
Relevant analyses include spectroscopic characterization and stability studies under various environmental conditions .
Cinnamoylhydroxamic acid has several scientific applications:
The versatility and biological significance of cinnamoylhydroxamic acid make it a valuable compound for ongoing research in pharmacology and biochemistry.
Cinnamoylhydroxamic acid (CHA) is an α,β-unsaturated hydroxamic acid derivative with the systematic name (E)-N-hydroxy-3-phenylprop-2-enamide and molecular formula C₉H₉NO₂ (molar mass: 163.17 g/mol). Its structure features two critical pharmacophores:
This hybrid architecture enables dual functionality: the hydroxamate coordinates nickel ions in metalloenzymes, while the electrophilic β-carbon of the α,β-unsaturated system undergoes nucleophilic addition with cysteine residues in biological targets. CHA exists as a white to off-white crystalline solid with ≥98% purity in research-grade preparations. Its characteristic IR spectrum shows N-O stretch at 930-940 cm⁻¹ and C=O stretch at 1640-1660 cm⁻¹, while ¹H-NMR exhibits distinctive vinyl proton signals between δ 6.5-7.8 ppm [1] [5].
Table 1: Structural Features of Cinnamoylhydroxamic Acid
Feature | Description | Functional Significance |
---|---|---|
Hydroxamate group | -C(=O)-NH-OH | Nickel chelation at enzyme active sites |
Conjugated system | Phenyl-CH=CH-C(=O)- | Electron delocalization for Michael acceptor activity |
Olefinic protons | 2H (d, J=15.6 Hz, δ 6.5-7.8) | Stereoelectronic control of reactivity |
Substituent position | Typically para or meta on phenyl ring | Modulation of electronic properties and potency |
Hydroxamic acids entered biochemical research in 1869 with Lossen's initial synthesis, but their biological significance remained unexplored until 1962 when Kobashi et al. discovered their potent urease inhibition. This marked a paradigm shift in metalloenzyme targeting strategies. The subsequent FDA approval of acetohydroxamic acid (AHA, Lithostat®) for urolithiasis in 1983 validated hydroxamates as therapeutically viable enzyme inhibitors. The field expanded dramatically in the 2000s with the approval of histone deacetylase (HDAC) inhibitors like vorinostat, establishing hydroxamic acids as privileged pharmacophores in medicinal chemistry. CHA emerged as a distinct research focus when structure-activity relationship (SAR) studies revealed that conjugated hydroxamates outperformed aliphatic analogues against nickel-dependent enzymes by orders of magnitude. The strategic incorporation of the cinnamoyl moiety transformed simple hydroxamates into bifunctional inhibitors capable of covalent modification [2] [4] [6].
CHA's significance extends across multiple disciplines:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0